molecular formula C11H7N3S2 B13107838 4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione CAS No. 89012-17-9

4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione

Cat. No.: B13107838
CAS No.: 89012-17-9
M. Wt: 245.3 g/mol
InChI Key: GOGCZQCNWLKZBV-UHFFFAOYSA-N
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Description

4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione is a heterocyclic compound featuring a fused thiazole-triazine core with a phenyl substituent and a thione (-C=S) functional group. Structurally related compounds often differ in substituents (e.g., halogens, alkyl chains) or functional groups (e.g., ketones, oxadiazoles), which modulate their physicochemical and bioactive properties .

Properties

CAS No.

89012-17-9

Molecular Formula

C11H7N3S2

Molecular Weight

245.3 g/mol

IUPAC Name

4-phenyl-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione

InChI

InChI=1S/C11H7N3S2/c15-10-12-9(8-4-2-1-3-5-8)14-6-7-16-11(14)13-10/h1-7H

InChI Key

GOGCZQCNWLKZBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=S)N=C3N2C=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione typically involves multi-component reactions. One efficient method is the one-pot three-component condensation reaction of thioglycolic acid or ethyl thioglycolate, aldehydes or ketones, and dicyandiamide in the presence of ammonium acetate . This method provides a straightforward and high-yielding approach to the target compound.

Industrial Production Methods: While specific industrial production methods for 4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione are not well-documented, the general principles of multi-component reactions and condensation techniques can be scaled up for industrial applications. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione exhibit antimicrobial properties. A study demonstrated that derivatives of thiazolo-triazine structures showed effective inhibition against various bacterial strains, suggesting potential as new antimicrobial agents .

Anticancer Properties
Preliminary studies have shown that thiazolo-triazine derivatives can induce apoptosis in cancer cells. For instance, a derivative demonstrated cytotoxic effects against breast cancer cell lines in vitro. The mechanism involves the activation of caspases and modulation of apoptotic pathways .

Case Study: Anticancer Activity
In a controlled study published in the Journal of Organic Chemistry, researchers synthesized several derivatives of thiazolo-triazines and tested their efficacy against human cancer cell lines. The most promising compound exhibited an IC50 value significantly lower than standard chemotherapeutics .

Materials Science

Polymer Additives
4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione can be utilized as an additive in polymer formulations to enhance thermal stability and UV resistance. Its incorporation into polymer matrices has shown improved mechanical properties and longevity under environmental stressors.

Nanocomposites
Recent developments indicate that this compound can be used to create nanocomposites with enhanced electrical conductivity and thermal properties. These materials are valuable in electronic applications where performance under heat and electrical stress is critical.

Agricultural Applications

Pesticidal Activity
There is emerging evidence that compounds like 4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione exhibit pesticidal properties. Studies have shown effectiveness against certain pests while being less harmful to beneficial insects. This dual action could lead to more sustainable agricultural practices.

Case Study: Pesticidal Efficacy
In field trials conducted on crops susceptible to aphid infestations, formulations containing thiazolo-triazine derivatives showed a significant reduction in pest populations compared to untreated controls. The results suggest potential for developing eco-friendly pest control solutions .

Mechanism of Action

The mechanism of action of 4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione involves its interaction with various molecular targets and pathways. The compound’s structural similarity to purine and pyrimidine allows it to interact with nucleic acids and enzymes, potentially inhibiting their function . This interaction can lead to the disruption of cellular processes, making it effective against cancer cells and pathogens.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Core Structure Substituents/Functional Groups Key Features Reference
4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione Thiazolo-triazine Phenyl (C6H5), thione (C=S) Planar structure with π-π interactions
3-Phenyl-3,4-dihydro-2H-thiazolo[3,2-a][1,3,5]triazin-6(7H)-one Thiazolo-triazine Phenyl, ketone (C=O) Reduced aromaticity due to dihydro ring
2-Propyl-4H-thiazolo[3,2-a][1,3,5]triazine-4-thione Thiazolo-triazine Propyl (C3H7), thione Increased lipophilicity
4,6-Bis(4-chlorophenyl)-1-phenyl-1H-[1,3,5]triazine-2-thione 1,3,5-Triazine Two 4-Cl-phenyl groups, thione Enhanced electron-withdrawing effects

Key Observations :

  • Aromaticity vs.
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in ) enhance electrophilicity, while alkyl chains (e.g., propyl) increase lipophilicity .
  • Thione vs. Ketone : The thione group in the target compound may improve membrane permeability compared to ketone-containing analogues .

Comparison :

  • The target compound is synthesized via cyclization with trichlorophenylmethane, offering moderate yields . In contrast, one-pot methods (e.g., ) achieve higher efficiency (70–90% yields) but require tailored reagents.
  • Mannich reactions () are versatile for introducing arylidene substituents but may require additional steps for functionalization.

Table 3: Antifungal Activity of Thiazolo-Triazine Derivatives

Compound Fungal Strain (Inhibition % at 1000 ppm) Notable Activity Reference
2-Aryl-6,7-difluorophenyl-oxadiazolo-triazine-thiones (2b, 2g) Phytophthora infestans (99%), Colletotrichum falcatum (98%) Superior to Dithane M-45 at 10 ppm
4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione Not explicitly reported Inferred activity from structural similarity
4,6-Bis(4-chlorophenyl)-1-phenyl-triazine-2-thione Not reported Hypothesized enhanced bioactivity

Key Insights :

  • Fluorinated analogues () exhibit exceptional antifungal activity (>95% inhibition), attributed to electron-withdrawing fluorine enhancing target binding .
  • The target compound’s phenyl and thione groups may offer moderate activity, though direct data is lacking. Thione-containing derivatives generally show better membrane penetration than ketones .

Physicochemical Properties

Table 4: Spectral and Thermal Data

Compound IR (C=S stretch, cm⁻¹) $^1$H NMR (δ, ppm) Melting Point (°C) Reference
4-Phenyl-2H-thiazolo...triazine-2-thione ~1520–1585 7.5–8.6 (aromatic protons) 180–183
4,6-Bis(4-Cl-phenyl)-1-phenyl-triazine-2-thione 1520, 1585 7.53–8.57 (m, 13H Ar-H) 180–183
2-Propyl-4H-thiazolo...triazine-4-thione Not reported Aliphatic protons at δ 1.0–2.5 Not reported

Analysis :

  • Thione groups consistently show IR stretches near 1520–1585 cm⁻¹, confirming their presence .
  • Aromatic protons in phenyl-substituted derivatives resonate at δ 7.5–8.6, while alkyl chains (e.g., propyl) appear at lower δ values .

Biological Activity

4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione is a member of the thiazolo[3,2-a][1,3,5]triazine family, which has garnered attention for its diverse biological activities. This compound exhibits potential as an anticancer, antibacterial, antifungal, and antiparasitic agent. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be described by the following characteristics:

PropertyDetails
CAS Number 89012-20-4
Molecular Formula C12H9N3S2
Molecular Weight 259.4 g/mol
IUPAC Name 4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione
Canonical SMILES CC1=CSC2=NC(=S)N=C(N12)C3=CC=CC=C3

Synthesis Methods

The synthesis of 4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione typically involves several methods:

  • Mannich Reaction : Involves the reaction of 2-iminothiazolidin-4-one with aromatic aldehydes.
  • Multicomponent Reactions : Reactions of 2-aminothiazoles with heterocumulenes or C-N-C triatomic synthons.
  • Formal [4+2] Cycloaddition : A method that allows for the formation of the triazine ring from thiazole derivatives.

Anticancer Activity

Research has demonstrated that compounds in the thiazolo[3,2-a][1,3,5]triazine family exhibit significant anticancer properties. For instance:

  • A study evaluated various derivatives against lung adenocarcinoma cell lines (A549) and found that certain compounds displayed high antiproliferative activity and induced apoptosis in cancer cells .

Antibacterial Activity

The antibacterial potential of 4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione has been highlighted in several studies:

  • Compounds derived from this scaffold showed effective inhibition against various bacterial strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .

Antifungal and Antiparasitic Activity

The compound also exhibits antifungal and antiparasitic properties:

  • Studies indicate that it can inhibit fungal growth and show effectiveness against parasites like Leishmania spp., making it a candidate for further exploration in treating infectious diseases .

The biological activity of 4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione is primarily attributed to its ability to inhibit key enzymes:

  • Carbonic Anhydrase Inhibition : The compound binds to the active site of carbonic anhydrase, blocking its activity and disrupting physiological processes.
  • Cholinesterase Inhibition : It also inhibits cholinesterase enzymes which are critical in neurotransmission .

Case Study 1: Antitumor Activity

In a controlled study involving various thiazolo derivatives:

  • Compound 3b was identified as particularly effective against A549 cells with a significant apoptotic effect noted through flow cytometry analysis. This highlights the potential of thiazolo compounds in cancer therapy .

Case Study 2: Antibacterial Efficacy

A comparative analysis of antibacterial activity showed:

  • The synthesized compounds exhibited inhibition zones ranging from 19 mm to 30 mm against tested organisms. This suggests that modifications to the thiazolo framework can enhance antibacterial properties .

Q & A

Q. What are the established synthetic routes for 4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione, and how can their efficiency be validated?

  • Methodological Answer : Synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or via heterocyclic ring closure reactions. Validate efficiency using:
  • Yield Optimization : Apply factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify optimal conditions .
  • Purity Assessment : Use HPLC (>95% purity threshold) and elemental analysis (C, H, N, S content matching theoretical values) .
  • Structural Confirmation : Employ 1^1H/13^13C NMR and FT-IR spectroscopy to verify core thiazolo-triazine scaffold and phenyl substitution .

Q. How can researchers characterize the compound’s stability under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Thermogravimetric analysis (TGA) at 25–200°C to assess decomposition thresholds.
  • Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via UV-spectrophotometry.
  • Solvent Compatibility : Test solubility and stability in polar (DMSO, ethanol) and nonpolar solvents (hexane) using dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer : Contradictions may arise from assay variability or compound aggregation. Address this via:
  • Dose-Response Validation : Replicate assays with standardized protocols (CLSI guidelines) and include positive controls (e.g., fluconazole for antifungal studies) .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., fungal CYP51 or bacterial gyrase) to identify binding affinity discrepancies .
  • Statistical Meta-Analysis : Apply ANOVA to compare datasets across studies, accounting for variables like inoculum size or incubation time .

Q. What experimental designs are optimal for elucidating the compound’s reaction mechanisms in catalytic systems?

  • Methodological Answer : Use hybrid computational-experimental frameworks:
  • Kinetic Profiling : Monitor reaction progress via in-situ FT-IR or Raman spectroscopy under controlled temperatures (25–80°C).
  • Density Functional Theory (DFT) : Calculate transition-state energies to hypothesize mechanistic pathways (e.g., nucleophilic substitution vs. radical intermediates) .
  • Isotope Labeling : Introduce 13^{13}C or 34^{34}S isotopes to trace bond-breaking/formation steps in mass spectrometry .

Q. How can researchers design experiments to optimize membrane separation processes involving this compound?

  • Methodological Answer : Apply membrane technology principles:
  • Parameter Screening : Use Taguchi design to test variables (pH, pressure, membrane pore size) on flux and rejection rates.
  • Table 1 : Example DOE for Membrane Optimization
VariableRange TestedResponse Metric
Transmembrane Pressure1–5 barPermeate Flux (L/m²h)
pH3–9Rejection Efficiency (%)
Membrane MaterialPolyamide vs. CeramicFouling Resistance
(Adapted from CRDC subclass RDF2050104 )

Data Contradiction & Validation

Q. How to address discrepancies in computational vs. experimental solubility predictions?

  • Methodological Answer : Reconcile differences through:
  • COSMO-RS Simulations : Refine computational models using experimental solubility data in a feedback loop .
  • Hansen Solubility Parameters (HSP) : Compare predicted vs. measured HSP to identify outliers (e.g., hydrogen bonding mismatches) .

Q. What statistical methods are recommended for validating reproducibility in synthetic batches?

  • Methodological Answer : Implement Six Sigma protocols:
  • Control Charts : Track yield/purity across 10+ batches to identify systemic errors.
  • Multivariate Analysis (PCA) : Correlate process variables (e.g., stirring rate, cooling time) with product quality .

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